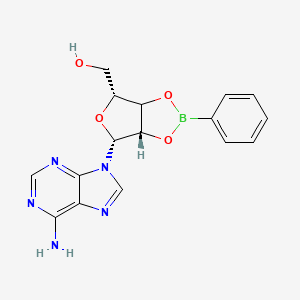![molecular formula C16H15NO3 B562239 5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone CAS No. 1190016-97-7](/img/structure/B562239.png)
5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone is a compound that belongs to the class of oxazolidinones. Oxazolidinones are a group of synthetic antibiotics that inhibit protein synthesis in bacteria. This particular compound is characterized by the presence of isotopic labels, which makes it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone typically involves the reaction of 4-phenylmethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized to form the oxazolidinone ring. The isotopic labels are introduced using isotopically labeled starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common solvents and reagents used include dichloromethane, triethylamine, and acetic acid .
Chemical Reactions Analysis
Types of Reactions
5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The phenylmethoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while substitution can introduce new substituents on the phenylmethoxy group .
Scientific Research Applications
5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of protein synthesis inhibition and bacterial resistance mechanisms.
Medicine: Investigated for its potential as an antibiotic and its effects on bacterial protein synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone is unique due to its isotopic labels, which make it particularly useful in research applications involving isotopic tracing and mechanistic studies. This feature distinguishes it from other oxazolidinones like linezolid and tedizolid.
Properties
IUPAC Name |
5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18)/i10+1,15+1,17+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDVKHYDKDBVHD-RNXOINPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH](OC(=O)[15NH]1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)





